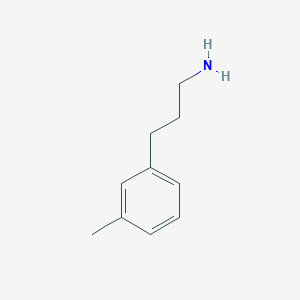

3-(3-Methylphenyl)propan-1-amine

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZPBNSHVQMWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506195 | |

| Record name | 3-(3-Methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-85-8 | |

| Record name | 3-(3-Methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Methylphenyl)propan-1-amine CAS number and properties

An In-Depth Technical Guide to 3-(3-Methylphenyl)propan-1-amine: Synthesis, Properties, and Applications in Drug Discovery

Introduction

This compound, also known as 3-(m-tolyl)propan-1-amine, is a primary amine that serves as a valuable and versatile intermediate in advanced organic synthesis. Its structure, featuring a flexible propyl-amine chain attached to a substituted aromatic ring, makes it a key building block in the construction of more complex molecular architectures. For researchers and professionals in drug development, this compound represents a strategic starting material for creating libraries of novel compounds, particularly those targeting the central nervous system and other therapeutic areas. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, its synthetic utility, and a robust workflow for quality control, grounded in the principles of scientific integrity and practical application.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical is the foundation of reproducible science. This compound is most commonly identified by its CAS (Chemical Abstracts Service) number. It is important to distinguish between the free base and its hydrochloride salt, as they have different properties and CAS numbers.

-

Free Base CAS Number : 104774-85-8[1]

-

Hydrochloride Salt CAS Number : 104798-09-6

The key physicochemical properties of the free base form are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(m-tolyl)propan-1-amine, 3-Methylbenzenepropanamine | [1] |

| Appearance | Liquid | ChemBridge Corporation |

| Boiling Point | 238.6 °C | ECHEMI |

| Density | 0.94 g/cm³ | ECHEMI |

| Flash Point | 103.0 °C | ECHEMI |

| Refractive Index | 1.527 | ECHEMI |

| XLogP3 | 2.2 | [1] |

Synthesis Protocol: Catalytic Hydrogenation of 3-(3-Methylphenyl)propanenitrile

The synthesis of 3-arylpropanamines is most effectively and safely achieved via the catalytic hydrogenation of the corresponding 3-arylpropanenitrile precursor. This method is preferred in both industrial and research settings over stoichiometric metal hydride reagents like lithium aluminum hydride (LiAlH₄) for several reasons. Catalytic hydrogenation offers higher selectivity towards the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[2][3] Furthermore, it avoids the hazards associated with handling pyrophoric reagents like LiAlH₄ and presents a more environmentally benign and cost-effective process.[4][5]

The protocol described here is adapted from established procedures for the selective reduction of analogous nitriles, such as 3-phenylpropionitrile, over a palladium on carbon (Pd/C) catalyst.[2][3][6]

Experimental Protocol

Objective: To synthesize this compound from 3-(3-methylphenyl)propanenitrile via heterogeneous catalytic hydrogenation.

Materials:

-

3-(3-Methylphenyl)propanenitrile

-

10% Palladium on Carbon (10% Pd/C), preferably a commercial-grade catalyst like Selcat Q

-

Dichloromethane (DCM)

-

Deionized Water

-

Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Hydrogen Gas (H₂)

-

Sodium Hydroxide (NaOH), 10M solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

High-pressure hydrogenation reactor (e.g., Parr hydrogenator)

Procedure:

-

Reactor Setup: Charge a high-pressure hydrogenation vessel with 3-(3-Methylphenyl)propanenitrile (1.0 eq.), 10% Pd/C catalyst (approx. 30% by weight of the nitrile), deionized water (50 mL per 1 g of nitrile), and dichloromethane (10 mL per 1 g of nitrile).

-

Addition of Acidic Additives: To the reaction mixture, add NaH₂PO₄·H₂O (1.0 eq.) and carefully add concentrated H₂SO₄ (1.0 eq.).

-

Scientist's Insight: The use of a biphasic solvent system (DCM/water) and acidic additives is critical for selectivity. The acid protonates the newly formed primary amine, forming a salt that is soluble in the aqueous phase. This partitioning prevents the amine from reacting further with reaction intermediates on the catalyst surface, which is the primary pathway to secondary amine byproduct formation.[3]

-

-

Hydrogenation: Seal the reactor. Purge the system three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the reactor with hydrogen to 6 bar.

-

Reaction Conditions: Begin vigorous stirring and heat the reaction mixture to 80 °C. Maintain the temperature and pressure, monitoring hydrogen uptake. The reaction is typically complete within 7-10 hours.

-

Work-up and Isolation: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Phase Separation: Transfer the filtrate to a separatory funnel. Separate the organic (DCM) and aqueous layers.

-

Basification and Extraction: Place the aqueous layer in a beaker cooled in an ice bath. Slowly add 10M NaOH solution with stirring until the pH is >12. This deprotonates the amine salt, liberating the free base.

-

Extraction: Transfer the basified aqueous solution back to the separatory funnel and extract three times with dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): The product is often of high purity (>99%) directly after work-up.[2][6] If necessary, further purification can be achieved by vacuum distillation.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of its two key functional domains: the primary amine and the m-methylated phenyl ring.

-

Primary Amine: The nucleophilic -NH₂ group is a versatile handle for a wide range of chemical transformations. It readily participates in N-alkylation, acylation to form amides, reductive amination with aldehydes and ketones, and can be used in the synthesis of various nitrogen-containing heterocycles. This functional group is crucial for introducing basicity into a molecule, which is often essential for drug-receptor interactions and favorable pharmacokinetic properties.[7]

-

Aromatic Ring: The 3-methylphenyl group can undergo electrophilic aromatic substitution reactions (e.g., halogenation, nitration, Friedel-Crafts reactions). The methyl group acts as a weak ortho-, para-director, influencing the regioselectivity of these modifications and allowing for further diversification of the molecular scaffold.

Applications in Medicinal Chemistry and Drug Discovery

Arylpropanamines are a privileged scaffold in medicinal chemistry. They form the core structure of numerous clinically significant drugs, particularly those acting on the central nervous system.[8] For instance, the unsubstituted analog, 3-phenylpropylamine, is an intermediate for antimuscarinic drugs and potential anticancer agents.[2][6] The structural motif is also central to selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine.[9]

While specific drugs derived directly from this compound are not prominently documented in publicly available literature, its utility is clear. It serves as an ideal starting point for:

-

Lead Optimization: Modifying a known pharmacophore by introducing the m-tolyl group to probe structure-activity relationships (SAR).

-

Combinatorial Chemistry: Using the amine as a scaffold to react with diverse sets of building blocks (e.g., carboxylic acids, aldehydes) to rapidly generate libraries of novel compounds for high-throughput screening.

-

Fragment-Based Drug Design: Employing the m-tolylpropanamine fragment to build larger, more potent molecules.

Patents filed in the field of medicinal chemistry often cite structures containing the this compound core, underscoring its relevance in the development of new therapeutic agents.[1]

Workflow for Quality Control and Analysis

Ensuring the identity and purity of a synthesized intermediate is a non-negotiable step in any research or development pipeline. The following workflow provides a self-validating system for the characterization of this compound.

Step-by-Step QC Protocol

-

Sample Preparation: Prepare a dilute solution of the final product in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis and in a volatile solvent (e.g., methanol or DCM) for GC-MS.

-

Proton NMR (¹H NMR): Acquire a ¹H NMR spectrum. Confirm the presence of all expected proton signals: aromatic protons (around 7.0-7.2 ppm), the benzylic methylene protons (-CH₂-Ar), the central methylene protons (-CH₂-), the amine-adjacent methylene protons (-CH₂-N), the amine protons (-NH₂), and the methyl group protons (-CH₃). Check that the integration values correspond to the correct proton counts.

-

Carbon NMR (¹³C NMR): Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments, which should match the molecule's structure.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Inject the sample into the GC-MS. The gas chromatogram will indicate the purity of the sample (ideally a single major peak). The mass spectrum of this peak should show the correct molecular ion (M⁺) peak at m/z = 149 and a fragmentation pattern consistent with the structure.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): Acquire an IR spectrum. Confirm the presence of key functional group stretches, including N-H stretches for the primary amine (typically two bands in the 3300-3400 cm⁻¹ region) and C-H stretches for the aromatic and aliphatic portions.

-

Data Consolidation and Approval: Compare the acquired data against reference spectra or expected values. If all analytical data are consistent with the target structure and the purity (from GC) is above the required threshold (e.g., >98%), the batch can be approved for use in subsequent synthetic steps.

Quality Control Workflow Diagram

Caption: Logical workflow for the quality control analysis of synthesized this compound.

Safety and Handling

The hydrochloride salt of this compound is classified with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The GHS pictogram associated with it is the exclamation mark (GHS07). As a primary amine, the free base should be handled with similar precautions.

Standard Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a synthetically accessible and highly valuable intermediate for chemical research and pharmaceutical development. Its straightforward synthesis via catalytic hydrogenation represents a safe, scalable, and selective method appropriate for modern laboratories. The dual reactivity of its amine and aromatic functionalities provides a rich platform for molecular diversification. By understanding its properties and employing robust quality control workflows, researchers can confidently leverage this compound to accelerate the discovery and development of next-generation therapeutics.

References

- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 6. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. How are amines used in medicine? - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]

- 8. IL84863A - 3-aryloxy-3-substituted propanamines,process for their preparation and pharmaceutical compositions comprising them - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(m-tolyl)propan-1-amine

Foreword: A Molecule of Interest in Modern Chemistry

3-(m-tolyl)propan-1-amine, a primary phenylalkylamine, represents a significant structural motif in the landscape of medicinal chemistry and materials science. Its unique combination of a hydrophobic aromatic ring, a flexible propyl linker, and a basic primary amine group imparts a profile ripe for exploration. In drug development, this scaffold is a cornerstone for designing agents that interact with the central nervous system, while in materials science, it serves as a versatile building block for polymers and functionalized surfaces. This guide provides a comprehensive analysis of its core physicochemical properties, offering both theoretical predictions and robust, field-proven experimental protocols for their validation. The methodologies detailed herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to fully characterize this and similar molecules.

Molecular Identity and Structural Properties

Understanding the fundamental identity of a compound is the first step in its characterization. 3-(m-tolyl)propan-1-amine is identified by its unique CAS number and is composed of a benzene ring substituted with a methyl group at the meta-position and a 3-aminopropyl group.

The molecular structure dictates the compound's physical and chemical behavior. The presence of a primary amine group provides a site for hydrogen bonding and acts as a Brønsted-Lowry base. The aromatic tolyl group and the propyl chain contribute to its lipophilicity.

| Property | Value | Source |

| IUPAC Name | 3-(3-methylphenyl)propan-1-amine | Computed by Lexichem TK 2.7.0[1] |

| CAS Number | 104774-85-8 | EPA DSSTox[1] |

| Molecular Formula | C₁₀H₁₅N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | Computed by PubChem 2.2[1] |

| Canonical SMILES | CC1=CC(=CC=C1)CCCN | Computed by OEChem 2.3.0[1] |

| InChIKey | RPZPBNSHVQMWNY-UHFFFAOYSA-N | Computed by InChI 1.07.0[1] |

Computed Physicochemical Data

While experimental data for 3-(m-tolyl)propan-1-amine is not extensively published, computational models provide valuable estimations for guiding experimental design. These properties are critical for predicting the molecule's behavior in various environments, such as its partitioning between aqueous and lipid phases in biological systems.

| Computed Property | Value | Significance in Drug Development | Source |

| XLogP3 | 2.2 | Predicts lipophilicity and membrane permeability. A value in this range often correlates with good oral bioavailability. | Computed by XLogP3 3.0[1] |

| Topological Polar Surface Area (TPSA) | 26 Ų | Estimates the surface area occupied by polar atoms, influencing cell membrane penetration. A TPSA below 90 Ų is generally associated with good CNS penetration. | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Donor Count | 1 | The primary amine (-NH₂) can donate a hydrogen bond, influencing solubility and receptor binding. | Computed by Cactvs 3.4.8.18[1] |

| Hydrogen Bond Acceptor Count | 1 | The nitrogen atom's lone pair can accept a hydrogen bond, contributing to interactions with biological targets and solvents. | Computed by Cactvs 3.4.8.18[1] |

| Rotatable Bond Count | 3 | Indicates the molecule's conformational flexibility, which is crucial for binding to target proteins. | Computed by Cactvs 3.4.8.18[1] |

| Predicted pKa | 9.38 ± 0.10 | The predicted basicity of the amine group, which dictates the ionization state at physiological pH. | Predicted for 1-(m-tolyl)propan-1-amine[2] |

Solubility Profile: Theoretical Insights and Experimental Validation

The solubility of a compound is a critical parameter, influencing everything from reaction conditions to bioavailability. The structure of 3-(m-tolyl)propan-1-amine—with its polar amine head and nonpolar hydrocarbon tail—suggests it will behave as an amphiphile.

Theoretical Expectation:

-

Water Solubility: Expected to be low. While the amine group can form hydrogen bonds with water, the larger, nonpolar tolylpropyl moiety will dominate, limiting aqueous solubility.[3] The basic nature of the amine means its solubility will be significantly higher in acidic aqueous solutions due to the formation of the more soluble ammonium salt.[4][5]

-

Organic Solvent Solubility: Expected to be highly soluble in a range of organic solvents, from nonpolar (e.g., hexane) to polar aprotic (e.g., chloroform, ethyl acetate) and polar protic (e.g., methanol, ethanol).[6][7]

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable method for quantifying the solubility of 3-(m-tolyl)propan-1-amine in various solvents. The core principle involves creating a saturated solution, separating the dissolved solute from the excess, and quantifying the solute by mass after solvent evaporation.[6]

Materials:

-

3-(m-tolyl)propan-1-amine (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Sealed vials

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Pre-weighed glass flasks

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of 3-(m-tolyl)propan-1-amine to a known volume of the chosen solvent in a sealed vial. "Excess" is confirmed by the presence of undissolved material.

-

Equilibration: Place the vial in a temperature-controlled shaker bath (e.g., at 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.

-

Sample Collection: Allow the vial to stand until any undissolved solid has settled. Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a filter appropriate for the solvent. This step is critical to prevent the transfer of any undissolved compound.[6]

-

Gravimetric Analysis: Dispense the filtered solution into a pre-weighed flask. Record the exact mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

-

Final Weighing: Dry the flask containing the non-volatile amine residue to a constant weight in a vacuum oven at a temperature below its boiling point. Record the final mass.

-

Calculation: Solubility ( g/100 mL) = [(Mass of flask + residue) - (Mass of empty flask)] / (Volume of aliquot taken) * 100

Caption: Workflow for gravimetric solubility determination.

Acidity and Basicity: pKa Determination

The basicity of the primary amine, quantified by the dissociation constant (pKa) of its conjugate acid, is arguably its most important physicochemical property in a pharmaceutical context. It governs the degree of ionization at a given pH, which directly impacts absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a widely used and straightforward method for determining the pKa of amines.[8] It involves monitoring the pH of a solution of the amine as a standardized acid titrant is added. The pKa corresponds to the pH at the half-equivalence point.

Materials:

-

3-(m-tolyl)propan-1-amine

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a sample of 3-(m-tolyl)propan-1-amine and dissolve it in a known volume of CO₂-free deionized water to create a solution of known concentration (e.g., 0.01 M). If aqueous solubility is too low, a co-solvent system (e.g., water-ethanol) may be used, though this will yield an apparent pKa (pKa*).[9]

-

Titration Setup: Place the amine solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode and the tip of the burette filled with the standardized HCl solution.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the HCl titrant in small, precise increments (e.g., 0.1 mL).

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (the region of sharpest pH change).

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate the titration curve.

-

Determine the equivalence point volume (V_eq), which is the midpoint of the steepest part of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).

-

The half-equivalence point is V_eq / 2.

-

The pKa is the pH value on the titration curve that corresponds to the volume at the half-equivalence point.

-

Caption: Logical workflow for pKa determination via potentiometric titration.

Spectroscopic and Physical Characterization

While specific experimental data is sparse in the literature, the expected physical state and spectroscopic signatures can be inferred from analogous compounds like 3-phenylpropylamine, which is a clear, colorless liquid at room temperature with a boiling point of 221°C.[7][10]

Expected Properties:

-

Physical State: Likely a colorless to pale yellow liquid at room temperature.

-

Boiling Point: Estimated to be in the range of 220-230°C at atmospheric pressure, similar to its structural isomers and analogs.[2][7]

-

Spectroscopic Fingerprints:

-

¹H NMR: Expected to show distinct signals for the aromatic protons (around 7.0-7.2 ppm), a singlet for the methyl group protons (around 2.3 ppm), and multiplets for the three methylene groups of the propyl chain. The -NH₂ protons would appear as a broad singlet.

-

¹³C NMR: Will display characteristic signals for the aromatic carbons, the aliphatic carbons of the propyl chain, and the methyl carbon.

-

IR Spectroscopy: Key absorbances would include N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic ring.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 149. The fragmentation pattern would likely involve the loss of the amine group and cleavage along the propyl chain.

-

Conclusion

3-(m-tolyl)propan-1-amine is a molecule with significant potential, defined by its amphiphilic character and basicity. This guide has synthesized available computational data and presented detailed, actionable protocols for the experimental determination of its key physicochemical properties—namely solubility and pKa. While predicted values offer a strong starting point, the ultimate characterization for applications in research and development hinges on rigorous experimental validation as outlined. The methodologies provided herein serve as a robust framework for generating the precise data required for modeling ADME properties, designing synthetic routes, and advancing the development of novel chemical entities based on this versatile scaffold.

References

- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(m-Tolyl)propan-1-amine | 1178741-79-1 [amp.chemicalbook.com]

- 3. quora.com [quora.com]

- 4. scribd.com [scribd.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. benchchem.com [benchchem.com]

- 7. 3-PHENYLPROPYLAMINE | 2038-57-5 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 3-PHENYLPROPYLAMINE CAS#: 2038-57-5 [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-(3-Methylphenyl)propan-1-amine

This guide provides an in-depth analysis of the spectroscopic data for 3-(3-Methylphenyl)propan-1-amine, a primary amine with applications in organic synthesis and pharmaceutical research. Understanding its spectral signature is crucial for its identification, purity assessment, and structural elucidation. This document will delve into the theoretical and practical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely published, this guide will provide predicted data based on established principles of spectroscopy and analysis of structurally similar compounds.

Molecular Structure and Properties

This compound, also known as 3-(m-tolyl)propan-1-amine, is an organic compound with the chemical formula C₁₀H₁₅N.[1][2] Its structure consists of a propyl amine chain attached to a toluene ring at the meta position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1][2] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 104774-85-8 | [1][2] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the aromatic, benzylic, aliphatic, and amine protons.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 6.90 | m | 4H | Ar-H |

| ~ 2.70 | t | 2H | -CH₂-NH₂ |

| ~ 2.60 | t | 2H | Ar-CH₂- |

| ~ 2.35 | s | 3H | Ar-CH₃ |

| ~ 1.80 | p | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.40 | br s | 2H | -NH₂ |

Interpretation of the ¹H NMR Spectrum

The aromatic protons are expected to appear in the downfield region (~7.20 - 6.90 ppm) as a complex multiplet due to their distinct chemical environments and spin-spin coupling. The methyl group on the aromatic ring will present as a sharp singlet around 2.35 ppm. The two methylene groups of the propyl chain adjacent to the aromatic ring and the amine group will appear as triplets around 2.60 ppm and 2.70 ppm, respectively, due to coupling with the central methylene group. The central methylene group will be a pentet (or multiplet) around 1.80 ppm. The amine protons typically appear as a broad singlet around 1.40 ppm, and their chemical shift can be concentration-dependent.[3] The signal for the amine protons will disappear upon the addition of D₂O, which is a useful method for their identification.[3]

Standard Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Integrate the signals and reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 142.0 | Ar-C (quaternary, attached to propyl chain) |

| ~ 138.0 | Ar-C (quaternary, attached to methyl group) |

| ~ 128.5 | Ar-C H |

| ~ 128.0 | Ar-C H |

| ~ 127.0 | Ar-C H |

| ~ 125.5 | Ar-C H |

| ~ 42.0 | -C H₂-NH₂ |

| ~ 34.0 | Ar-C H₂- |

| ~ 33.5 | -CH₂-C H₂-CH₂- |

| ~ 21.5 | Ar-C H₃ |

Interpretation of the ¹³C NMR Spectrum

The aromatic carbons will resonate in the downfield region (120-145 ppm). The two quaternary carbons in the aromatic ring will have distinct chemical shifts. The four aromatic CH carbons will also show separate signals. The aliphatic carbons of the propyl chain will appear in the upfield region, with the carbon attached to the nitrogen being the most deshielded (~42.0 ppm). The benzylic carbon will be around 34.0 ppm, and the central methylene carbon will be around 33.5 ppm. The methyl carbon on the aromatic ring will have a characteristic chemical shift of approximately 21.5 ppm.

Standard Experimental Protocol for ¹³C NMR

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H and C-H bonds, as well as aromatic C=C bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3380 and 3300 | Medium, sharp | N-H symmetric and asymmetric stretching (primary amine) |

| ~ 3050 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Strong | Aliphatic C-H stretching |

| ~ 1610 and 1490 | Medium | Aromatic C=C stretching |

| ~ 1580 | Medium | N-H bending (scissoring) |

| ~ 800 - 700 | Strong | Aromatic C-H out-of-plane bending (meta-substitution) |

Interpretation of the IR Spectrum

The most characteristic feature of a primary amine is the presence of two N-H stretching bands in the 3400-3300 cm⁻¹ region. One band corresponds to the symmetric stretch and the other to the asymmetric stretch. The N-H bending vibration is expected around 1580 cm⁻¹. Strong absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic propyl chain and methyl group. Aromatic C-H stretching will appear just above 3000 cm⁻¹. The aromatic C=C stretching vibrations will be visible around 1610 and 1490 cm⁻¹. The substitution pattern on the aromatic ring can be inferred from the C-H out-of-plane bending bands in the 800-700 cm⁻¹ region.

Standard Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record a background spectrum of the empty spectrometer. Then, record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Predicted Mass Spectrum Data

| m/z | Proposed Fragment |

| 149 | [M]⁺ (Molecular ion) |

| 132 | [M - NH₃]⁺ |

| 118 | [M - CH₂NH₂]⁺ |

| 105 | [C₈H₉]⁺ (Tropylium ion) |

| 91 | [C₇H₇]⁺ (Benzyl or Tropylium ion) |

| 30 | [CH₂NH₂]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at m/z 149, corresponding to the molecular weight of the compound. A prominent fragmentation pathway for primary amines is the alpha-cleavage, leading to the loss of an alkyl radical. In this case, cleavage of the C-C bond between the first and second carbon of the propyl chain would result in a fragment with m/z 30 ([CH₂NH₂]⁺). Another likely fragmentation is the loss of ammonia (NH₃), giving a peak at m/z 132. The benzylic cleavage is also expected to be significant, leading to the formation of a tropylium ion at m/z 105 or a benzyl cation at m/z 91.

Standard Experimental Protocol for GC-MS

-

Sample Preparation: Dilute the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Gas Chromatography (GC) Setup: Inject the sample into a GC equipped with an appropriate column (e.g., a non-polar capillary column). The GC will separate the components of the sample before they enter the mass spectrometer. A typical temperature program would start at a low temperature and ramp up to a higher temperature to ensure good separation.

-

Mass Spectrometry (MS) Setup: Use electron ionization (EI) at 70 eV. Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with predicted pathways to confirm the structure.

Workflow and Data Integration

A comprehensive structural elucidation involves the integration of data from all spectroscopic techniques. The following diagram illustrates the typical workflow.

Caption: Workflow for the spectroscopic analysis and structural confirmation of this compound.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive characterization of this compound. While this guide presents predicted data, the outlined protocols and interpretations serve as a robust framework for researchers and scientists working with this compound. The synergistic use of these techniques ensures confident structural assignment and purity assessment, which are critical in drug development and chemical research.

References

solubility and stability of 3-(3-Methylphenyl)propan-1-amine

An In-depth Technical Guide to the Solubility and Stability of 3-(3-Methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive framework for assessing the aqueous solubility and chemical stability of this compound, a primary amine of interest in pharmaceutical research and development. We delve into the foundational principles governing these critical physicochemical properties and present detailed, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals, offering not just methodologies, but the causal scientific reasoning behind experimental design choices. The protocols described herein are designed as self-validating systems to ensure data integrity and compliance with regulatory expectations.

Introduction: The Critical Role of Physicochemical Profiling

This compound (CAS 104774-85-8) is an aromatic amine with a molecular structure that presents both opportunities and challenges in drug development.[1] Its primary amine group offers a site for salt formation to potentially modulate solubility, while the phenylpropyl backbone contributes to its lipophilicity, which is often correlated with membrane permeability.

Understanding the solubility and stability of a drug candidate is not a perfunctory exercise; it is the bedrock upon which successful drug development is built. Poor aqueous solubility can severely limit oral bioavailability, lead to unreliable in-vitro assay results, and create significant hurdles for formulation development.[2][3] Similarly, chemical instability can compromise a drug's potency, generate potentially toxic degradation products, and shorten its shelf-life.[4]

This guide will equip the researcher with the necessary tools to:

-

Experimentally determine the kinetic and thermodynamic solubility of the compound.

-

Conduct forced degradation studies to understand its intrinsic stability profile, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[5]

-

Establish a robust analytical method for accurate quantification during these studies.

Physicochemical Properties at a Glance

A preliminary in-silico assessment provides a starting point for understanding the compound's behavior.

| Property | Value | Source |

| Molecular Formula | C10H15N | PubChem[1] |

| Molecular Weight | 149.23 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

The XLogP3 value of 2.2 suggests moderate lipophilicity, indicating that while it may have good membrane permeability, its aqueous solubility could be limited.[1]

Solubility Profile Determination

Solubility is measured in two primary contexts in drug discovery: kinetic and thermodynamic. Kinetic solubility is determined under conditions where a compound, pre-dissolved in an organic solvent like DMSO, is introduced into an aqueous buffer.[6][7] It measures how readily the compound stays in solution under non-equilibrium conditions and is ideal for high-throughput screening in early discovery.[8][9] Thermodynamic solubility, conversely, is the true equilibrium solubility of the solid compound in a solvent, a critical parameter for formulation and late-stage development.[2][6]

Experimental Workflow for Solubility Assessment

The logical flow for determining solubility involves distinct paths for kinetic and thermodynamic measurements, both culminating in a quantitative analysis step.

Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.

Protocol: Kinetic Solubility by Turbidimetry

This high-throughput method is ideal for early-stage assessment.[3][10]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a 96-well microplate.

-

Buffer Addition: Add 98 µL of phosphate-buffered saline (PBS, pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

-

Mixing and Incubation: Mix the plate thoroughly on a plate shaker for 10 minutes. Incubate the plate at room temperature (25°C) for 2 hours.[10]

-

Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The concentration at which significant light scattering (precipitation) is observed above the baseline is reported as the kinetic solubility.

Protocol: Thermodynamic 'Shake-Flask' Solubility

This method determines the equilibrium solubility and is considered the gold standard.[8]

-

Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial containing 1 mL of the test solvent (e.g., water, PBS pH 7.4). The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[11]

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.[6][8]

-

Sample Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the clear filtrate with an appropriate solvent (e.g., mobile phase for HPLC) and quantify the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

-

Data Analysis: The measured concentration is the thermodynamic solubility of the compound in that specific medium.

Stability Assessment and Forced Degradation

Stability testing is a regulatory requirement and a fundamental component of drug characterization. Forced degradation (or stress testing) is the process of subjecting a drug substance to conditions more severe than accelerated stability conditions.[4][12] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[4][13]

Decision-Making Framework for Stability Testing

The ICH guidelines provide a clear path for assessing stability, including specific requirements for photostability.

References

- 1. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. sygnaturediscovery.com [sygnaturediscovery.com]

- 4. acdlabs.com [acdlabs.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. charnwooddiscovery.com [charnwooddiscovery.com]

- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 13. onyxipca.com [onyxipca.com]

A Technical Guide to the Research Applications of 3-(3-Methylphenyl)propan-1-amine

Abstract

This technical guide provides a comprehensive overview of the potential research applications for the compound 3-(3-Methylphenyl)propan-1-amine. While extensive peer-reviewed research on this specific molecule is not abundant, its structural characteristics as a substituted phenethylamine suggest significant potential for investigation in neuroscience and pharmacology.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a scientifically grounded framework to explore its therapeutic possibilities. We will examine its chemical properties, hypothesize potential mechanisms of action, and present detailed, actionable experimental protocols for its study.

Introduction: Unveiling the Potential of a Novel Scaffold

This compound belongs to the phenethylamine class, a group of compounds known for their psychoactive properties and interaction with monoaminergic systems.[1] Its structure, featuring a phenylpropane core with a methyl group at the meta-position of the benzene ring, suggests potential interactions with various biological targets. The primary amine group is a key feature, allowing for interactions with receptors and enzymes. The meta-methyl group can influence the compound's metabolic stability, lipophilicity, and binding affinity to its targets, potentially creating a unique pharmacological profile. A key area of investigation for such a molecule would be its ability to cross the blood-brain barrier, a critical factor for any neuroactive compound.

Physicochemical Properties and In Silico Predictions

Understanding the physicochemical properties of this compound is fundamental to designing and interpreting experiments.

| Property | Value | Source | Significance in Drug Discovery |

| Molecular Formula | C10H15N | [3][4] | Provides the elemental makeup of the compound. |

| Molecular Weight | 149.23 g/mol | [3][4] | Influences diffusion and transport across biological membranes. |

| XLogP3 | 2.2 | [3] | This value suggests a balance between hydrophilicity and lipophilicity, indicating potential for good oral bioavailability and penetration of the blood-brain barrier. |

| Topological Polar Surface Area | 26 Ų | [3] | A low polar surface area is often correlated with good cell permeability. |

| Physical Form | Liquid | [5] | Important for handling and formulation. |

Note: Some of these values are computationally predicted and should be confirmed through experimental analysis.

Potential Research Applications and Mechanistic Hypotheses

The structural similarity of this compound to known neuroactive compounds opens up several exciting avenues for research.

Monoamine Reuptake Inhibition

The phenethylamine skeleton is a common feature in molecules that interact with monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1] Inhibition of these transporters leads to increased levels of these neurotransmitters in the synapse, which is the mechanism of action for many antidepressant and stimulant medications.

Hypothesis: this compound may function as a monoamine reuptake inhibitor, possibly with selectivity for one of the transporters.

Experimental Workflow: In Vitro Transporter Binding and Uptake Assays

Caption: Workflow for assessing monoamine transporter interaction.

Protocol: Radioligand Binding Assay

-

Cell Culture: Maintain HEK293 cells that are stably expressing human DAT, NET, or SERT in the appropriate culture media.

-

Compound Preparation: Create a stock solution of this compound in a suitable solvent like DMSO, and then prepare a series of dilutions.

-

Assay Setup: In a 96-well plate, combine cell membranes, a specific radioligand (e.g., [³H]WIN 35,428 for DAT), and the various concentrations of the test compound.

-

Incubation: Allow the plate to incubate at room temperature for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Termination: Use a cell harvester to rapidly filter the contents of each well through a glass fiber filtermat, separating the bound from the free radioligand.

-

Washing: Rinse the filters with ice-cold buffer to eliminate any non-specifically bound radioligand.

-

Detection: Quantify the radioactivity on the filters with a scintillation counter.

-

Data Analysis: Determine the specific binding for each concentration of the test compound and calculate the Ki value using non-linear regression analysis.

Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that is activated by endogenous trace amines. It is found in brain regions that regulate mood and reward. Agonists of TAAR1 are being explored as potential treatments for conditions like addiction, schizophrenia, and depression. The structure of this compound is similar to that of known TAAR1 agonists.[1]

Hypothesis: this compound could function as a TAAR1 agonist.

Signaling Pathway: Canonical TAAR1 Activation

Caption: TAAR1 agonist-induced cAMP signaling cascade.

Protocol: cAMP Accumulation Assay

-

Cell Culture: Grow CHO or HEK293 cells that have been engineered to stably express human TAAR1.

-

Cell Plating: Plate the cells in a 96-well plate and allow them to attach overnight.

-

Compound Treatment: Add different concentrations of this compound to the cells, along with a phosphodiesterase inhibitor such as IBMX to prevent the breakdown of cAMP.

-

Incubation: Incubate the plate for approximately 30 minutes at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

Detection: Use a commercial kit, such as an HTRF or ELISA-based competitive immunoassay, to measure the levels of cAMP.

-

Data Analysis: Plot the concentration of cAMP against the concentration of the test compound and use non-linear regression to determine the EC50 value (the concentration that produces a half-maximal response).

Other Potential Applications

-

Microtubule Targeting Agents: Some substituted phenethylamines have been shown to interact with microtubules, which are important for various cellular functions.[1][6] This suggests a potential application in cancer research or for treating neurodegenerative diseases.[1]

-

Inflammatory and Neurological Disorders: Certain substituted phenethylamines are being investigated for their potential to treat inflammatory and neurological disorders at sub-hallucinogenic doses.[7][8]

-

Antibacterial Agents: The broader class of 1,3-bis(aryloxy)propan-2-amines has demonstrated antibacterial activity, suggesting that derivatives of this compound could also be explored for this purpose.[9]

In Vivo Behavioral Pharmacology

If in vitro studies show promising results, the next step would be to assess the compound's effects in animal models.

Locomotor Activity

Changes in an animal's movement can indicate whether a compound has stimulant or sedative properties.

Protocol: Open Field Test

-

Acclimation: Allow mice or rats to acclimate to the testing room for at least one hour before the experiment.

-

Habituation: Place each animal in an open field arena, which is a square box equipped with infrared beams to track movement. Allow the animal to explore for a 30-minute habituation period.

-

Compound Administration: Administer either this compound or a vehicle control through an appropriate route, such as an intraperitoneal injection.

-

Testing: Immediately place the animal back into the open field arena and record its locomotor activity (e.g., distance traveled, rearing) for 60-120 minutes.

-

Data Analysis: Use appropriate statistical tests, such as a t-test or ANOVA, to compare the locomotor activity of the group treated with the compound to the vehicle-treated group.

Antidepressant-like Effects

The forced swim test and the tail suspension test are standard methods for screening compounds for potential antidepressant effects.

Protocol: Forced Swim Test

-

Apparatus: Use a transparent cylinder filled with water (at 23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

-

Pre-test: On the first day, place the animal in the cylinder for a 15-minute pre-swim session.

-

Compound Administration: On the second day, administer either this compound or a vehicle control.

-

Test: After a predetermined pre-treatment time (e.g., 30-60 minutes), place the animal back in the water for a 5-minute test session.

-

Scoring: Record the amount of time the animal is immobile during the test. A reduction in immobility time is considered an indication of an antidepressant-like effect.

-

Data Analysis: Compare the immobility times between the group treated with the compound and the vehicle-treated group.

Concluding Remarks and Future Directions

This compound is a compound with a chemical structure that suggests significant, yet largely untapped, potential in the field of neuropharmacology. The experimental frameworks outlined in this guide provide a solid starting point for a methodical investigation of its biological effects. Future research should aim for a comprehensive in vitro pharmacological profile to pinpoint its primary molecular targets. This should be followed by a rigorous evaluation of its efficacy and safety in relevant animal models. Additionally, structure-activity relationship (SAR) studies, which involve synthesizing and testing related analogs, will be essential for optimizing its potency, selectivity, and pharmacokinetic properties for any potential therapeutic development.

References

- 1. A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in silico methods and in vitro microtubule-polymerization activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. maxonchemicals.it.com [maxonchemicals.it.com]

- 3. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Hit2Lead | 3-(3-methylphenyl)-1-propanamine | CAS# 104774-85-8 | MFCD07374074 | BB-4028384 [hit2lead.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to 3-(3-Methylphenyl)propan-1-amine in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 3-(3-Methylphenyl)propan-1-amine, a versatile primary amine that serves as a valuable building block in modern organic synthesis. With its distinct combination of a lipophilic m-tolyl group and a reactive terminal amine, this compound is a key intermediate for creating diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines robust synthetic protocols, and explores its core reactivity in key transformations such as amide and imine formations. Furthermore, we delve into its strategic application in the synthesis of complex molecules, drawing parallels to its use in the development of pharmacologically active agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: Structural Features and Synthetic Potential

This compound, also known as 3-(m-tolyl)propan-1-amine, is an aromatic amine characterized by a propyl chain linking a meta-substituted toluene ring to a primary amino group. This structure imparts a unique set of properties that make it an attractive starting material for synthetic chemists. The m-tolyl group provides a moderate degree of lipophilicity and steric bulk, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of target molecules in drug discovery. The flexible three-carbon linker allows for conformational adaptability, enabling synthesized derivatives to effectively orient themselves within biological targets such as enzyme active sites or G protein-coupled receptors (GPCRs).[1][2]

The terminal primary amine is a nucleophilic and basic center, readily participating in a wide array of fundamental organic reactions. This reactivity is the cornerstone of its utility as a building block, allowing for the straightforward introduction of the 3-(3-methylphenyl)propyl moiety into a larger molecular framework.

Physicochemical and Safety Data

A comprehensive understanding of a building block's physical properties and safety profile is paramount for its effective and safe implementation in any synthetic workflow.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 104774-85-8 | [3][4] |

| Molecular Formula | C₁₀H₁₅N | [3][4] |

| Molecular Weight | 149.23 g/mol | [3] |

| Boiling Point | 238.6 °C (Predicted) | [4] |

| Density | 0.94 g/cm³ (Predicted) | [4] |

| XLogP3 | 2.2 | [3] |

Safety and Handling

This compound hydrochloride is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person into fresh air. Seek medical attention if irritation persists.

Synthesis of this compound

While specific literature detailing the synthesis of this exact molecule is sparse, its structure lends itself to several reliable and well-established synthetic strategies. The two most logical and industrially scalable routes involve the reduction of a nitrile or the reductive amination of an aldehyde.

Route 1: Reduction of 3-(3-Methylphenyl)propanenitrile

This is arguably the most direct and efficient route, starting from the commercially available 3-(3-methylphenyl)propanenitrile. The transformation of a nitrile to a primary amine is a fundamental reaction in organic synthesis.

Causality and Mechanistic Insight: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of delivering hydride ions (H⁻) to the electrophilic carbon of the nitrile group. The mechanism involves two successive additions of hydride. The first addition forms an intermediate imine anion complex with aluminum. This intermediate is then rapidly reduced by a second hydride equivalent to a diamidoaluminate complex.[5][6] An aqueous workup is essential to hydrolyze the nitrogen-aluminum bonds, protonating the nitrogen to yield the final primary amine.[5][7] Sodium borohydride (NaBH₄) is generally not strong enough to reduce nitriles unless used with transition metal catalysts.[8]

Experimental Protocol (Representative):

-

Step 1: Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Step 2: Addition of Nitrile: Dissolve 3-(3-methylphenyl)propanenitrile (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Step 3: Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Step 4: Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Step 5: Isolation: Filter the resulting granular precipitate of aluminum salts through a pad of Celite® and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Step 6: Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Route 2: Reductive Amination of 3-(3-Methylphenyl)propanal

Reductive amination is a powerful one-pot method for forming amines from carbonyl compounds.[9][10] This route would involve the reaction of 3-(3-methylphenyl)propanal with ammonia, followed by in-situ reduction of the resulting imine.

Causality and Mechanistic Insight: The reaction proceeds via the initial formation of a hemiaminal, which then dehydrates to form an imine (or its protonated form, the iminium ion). A mild, selective reducing agent is then used to reduce the C=N double bond to the corresponding amine.[11] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose because they are less reactive than NaBH₄ and will selectively reduce the protonated iminium ion in the presence of the starting aldehyde, preventing premature reduction of the carbonyl group.[10][12] The reaction is typically run under mildly acidic conditions to facilitate imine formation without excessively protonating the amine nucleophile.[10]

Experimental Protocol (Representative):

-

Step 1: Reaction Setup: In a round-bottom flask, dissolve 3-(3-methylphenyl)propanal (1.0 equivalent) in methanol.

-

Step 2: Amine Source: Add a solution of ammonia in methanol (e.g., 7N, 2-3 equivalents).

-

Step 3: pH Adjustment & Reduction: Add a few drops of acetic acid to catalyze imine formation. Then, add sodium cyanoborohydride (1.2 equivalents) portion-wise to the stirred solution at room temperature.

-

Step 4: Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Step 5: Workup: Quench the reaction by adding an aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Step 6: Isolation & Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude amine can be purified as described in Route 1.

Core Reactivity and Applications as a Building Block

The synthetic utility of this compound stems from the high reactivity of its primary amino group. This allows it to be readily incorporated into larger molecules through the formation of stable covalent bonds.

Amide Bond Formation (N-Acylation)

The reaction of this compound with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) is a fundamental transformation for creating amides. Amide bonds are exceptionally stable and are a cornerstone of peptide chemistry and many pharmaceutical structures.

General Reaction Scheme: The Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride under basic conditions, is a classic and highly effective method.

Experimental Protocol (Representative for N-(3-(3-methylphenyl)propyl)acetamide):

-

Step 1: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane (DCM) in a round-bottom flask and cool to 0 °C.

-

Step 2: Add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Step 3: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Step 4: Quench the reaction with water and separate the organic layer.

-

Step 5: Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Step 6: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude acetamide, which can be purified by recrystallization or column chromatography.

Imine Formation (Schiff Base Condensation)

Primary amines readily condense with aldehydes and ketones to form imines, also known as Schiff bases.[13] This reaction is reversible and typically acid-catalyzed.[13] Imines are valuable intermediates themselves, as the C=N bond can be reduced to a secondary amine (as in reductive amination) or attacked by nucleophiles.

General Reaction Scheme:

Experimental Protocol (Representative for reaction with Benzaldehyde):

-

Step 1: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Step 2: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap to drive the equilibrium towards the product.

-

Step 3: Once water formation ceases, cool the reaction mixture.

-

Step 4: Remove the solvent under reduced pressure to yield the crude imine, which can be used directly in the next step or purified if necessary.

Application in Medicinal Chemistry: A Structural Analogue Perspective

The 3-arylpropylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents. A prominent example is Atomoxetine (Strattera®), a selective norepinephrine reuptake inhibitor used to treat ADHD.[14] Atomoxetine is (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine.[15]

While this compound is not a direct precursor to atomoxetine (which has a phenyl, not a tolyl group attached to the propyl chain), it is a key building block for structurally related analogues. By substituting the o-tolyloxy group of atomoxetine with other functionalities, or by using our m-tolyl building block, chemists can create novel chemical entities for screening against various biological targets. For instance, the synthesis of atomoxetine analogues often involves the reaction of a 3-amino-1-phenylpropanol derivative with a substituted phenol.[14][15] Our title compound can be used in similar synthetic strategies to access a different region of chemical space, potentially leading to compounds with altered selectivity or potency profiles for monoamine transporters or other GPCRs.

Conclusion

This compound is a synthetically accessible and highly versatile building block. Its straightforward preparation via robust methods like nitrile reduction or reductive amination, combined with the predictable and efficient reactivity of its primary amine function, makes it an invaluable tool for organic chemists. Its structural similarity to motifs found in known psychoactive pharmaceuticals underscores its potential for the development of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable synthon into their synthetic programs.

References

- 1. Acetamide, N-(3-methylphenyl)- [webbook.nist.gov]

- 2. Direct synthesis of p-methyl benzaldehyde from acetaldehyde via an organic amine-catalyzed dehydrogenation mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H15N | CID 12666388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rsc.org [rsc.org]

- 13. Benzaldehyde reacts with methyl amine to give: | Filo [askfilo.com]

- 14. US9604906B2 - Process for the preparation of 3-aryloxy-3-phenylpropylamine and salt thereof - Google Patents [patents.google.com]

- 15. WO2006037055A1 - Synthesis of atomoxetine hydrochloride - Google Patents [patents.google.com]

The 3-Arylpropanamine Scaffold: A Cornerstone of Modern Neuropharmacology

An In-depth Technical Guide on the Discovery, Synthesis, and Evolution of a Privileged Pharmacophore

Introduction: From Serendipity to Rational Design

The story of the 3-arylpropanamine scaffold is a compelling narrative of chemical exploration, evolving biological understanding, and the dawn of rational drug design. This chemical framework, characterized by a propyl chain linking an aromatic ring to an amine, has become a cornerstone in the development of therapies for central nervous system (CNS) disorders, most notably depression and attention-deficit/hyperactivity disorder (ADHD). This guide will provide a comprehensive technical overview of the discovery and history of 3-arylpropanamines, their synthesis, structure-activity relationships (SAR), and the mechanistic basis for their profound pharmacological effects. We will delve into the key scientific breakthroughs and the pioneering researchers who transformed this seemingly simple chemical motif into life-changing medicines.

I. The Genesis of a New Era in Antidepressant Therapy: The Discovery of Fluoxetine

The journey of the 3-arylpropanamine pharmacophore into clinical prominence is inextricably linked to the development of fluoxetine (Prozac), the first selective serotonin reuptake inhibitor (SSRI). Prior to the 1970s, the treatment of depression was dominated by tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). While effective for some, these drugs were plagued by a host of undesirable side effects due to their non-selective interaction with various neurotransmitter systems.

In the early 1970s, a team of researchers at Eli Lilly and Company, including chemist Bryan B. Molloy and pharmacologist David T. Wong, embarked on a quest for a safer and more targeted antidepressant.[1][2] Their work was guided by the burgeoning "monoamine hypothesis," which posited that depression stemmed from a deficiency of monoamine neurotransmitters like serotonin and norepinephrine in the brain.[3] The team's initial focus was on antihistamines, some of which exhibited weak antidepressant properties. This led them to synthesize and screen a series of 3-phenoxy-3-phenylpropylamine derivatives.

A pivotal moment came in 1972 when Wong, influenced by European research highlighting the role of serotonin in mood, tested these compounds for their ability to inhibit the reuptake of serotonin, norepinephrine, and dopamine.[1] One compound, initially designated Lilly 110140 and later named fluoxetine, stood out for its remarkable selectivity in blocking serotonin reuptake with minimal effect on the other monoamines.[4] This high selectivity was the key to its improved side-effect profile compared to the TCAs and MAOIs.

The discovery was a landmark achievement, representing a shift from serendipitous discovery to rational drug design. The team, which also included Klaus Schmiegel and Ray W. Fuller, had successfully engineered a molecule to interact with a specific biological target.[5][6] After years of preclinical and clinical development, fluoxetine was approved by the FDA in 1987 and launched as Prozac in 1988, revolutionizing the treatment of depression.[7]

II. The Chemical Blueprint: Synthesis of 3-Arylpropanamines

The synthesis of 3-arylpropanamines can be achieved through several strategic routes. The choice of method often depends on the desired substitution patterns on the aromatic rings and the stereochemical requirements of the final product. Two classical and versatile methods are the Mannich reaction and the Michael addition, which are foundational in the construction of the core 3-aminopropiophenone intermediate.

A. The Mannich Reaction: A Three-Component Assembly

The Mannich reaction is a powerful tool for the formation of C-C bonds and the introduction of an aminomethyl group.[8][9] In the context of 3-arylpropanamine synthesis, it involves the condensation of an acetophenone (or a related ketone), formaldehyde, and a secondary amine (like dimethylamine hydrochloride) to form a β-amino ketone, also known as a Mannich base. This intermediate is then subjected to reduction to yield the 3-arylpropanamine scaffold.

The original synthesis of fluoxetine utilized this approach.[6]

Experimental Protocol: Generalized Mannich Reaction for β-Amino Ketone Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted acetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and the secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 eq.) in ethanol.

-

Acidification: Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. The product often crystallizes out as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be partitioned between a dilute acid and an organic solvent to remove any unreacted ketone.

-

Basification and Extraction: The aqueous layer is then basified with a suitable base (e.g., NaOH or Na2CO3) to a pH of 10-12. The liberated free base is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is evaporated to yield the crude β-amino ketone, which can be further purified by column chromatography or crystallization.

// Nodes Acetophenone [label="Substituted\nAcetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; Formaldehyde [label="Formaldehyde", fillcolor="#F1F3F4", fontcolor="#202124"]; SecondaryAmine [label="Secondary Amine\n(e.g., Dimethylamine HCl)", fillcolor="#F1F3F4", fontcolor="#202124"]; MannichBase [label="β-Amino Ketone\n(Mannich Base)", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., NaBH4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arylpropanamine [label="3-Arylpropanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {Acetophenone, Formaldehyde, SecondaryAmine} -> MannichBase [label=" Condensation "]; MannichBase -> Reduction; Reduction -> Arylpropanamine; } "Mannich Reaction for 3-Arylpropanamine Synthesis."

B. The Michael Addition: Conjugate Addition Strategy

The Michael addition, or conjugate addition, provides an alternative route to the 3-aminopropiophenone intermediate.[9][10] This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. In this synthetic approach, a primary or secondary amine is used as the nucleophile, which adds to an α,β-unsaturated ketone, such as a chalcone derivative.

Experimental Protocol: Generalized Michael Addition for 3-Aminopropiophenone Synthesis

-

Reaction Setup: In a round-bottom flask, dissolve the α,β-unsaturated ketone (1.0 eq.) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: Add the primary or secondary amine (1.1-1.5 eq.) to the solution. The reaction can often be carried out at room temperature. For less reactive substrates, gentle heating may be required.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude 3-aminopropiophenone can be purified by column chromatography or by crystallization of its hydrochloride salt.

// Nodes UnsaturatedKetone [label="α,β-Unsaturated Ketone", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Amine\n(Primary or Secondary)", fillcolor="#F1F3F4", fontcolor="#202124"]; Aminopropiophenone [label="3-Aminopropiophenone", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., NaBH4)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Arylpropanamine [label="3-Arylpropanamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {UnsaturatedKetone, Amine} -> Aminopropiophenone [label=" Conjugate Addition "]; Aminopropiophenone -> Reduction; Reduction -> Arylpropanamine; } "Michael Addition Pathway to 3-Arylpropanamines."

III. Structure-Activity Relationships (SAR): Tuning for Selectivity and Potency